molecular formula C7H9NO2 B1330239 Ethyl pyrrole-1-carboxylate CAS No. 4277-64-9

Ethyl pyrrole-1-carboxylate

Cat. No. B1330239
CAS RN: 4277-64-9
M. Wt: 139.15 g/mol
InChI Key: YHANFZMYRFWIID-UHFFFAOYSA-N
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Description

Ethyl pyrrole-2-carboxylate derivatives are a class of organic compounds that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. These compounds typically feature a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, substituted with an ethyl ester group at the second position and various other substituents at other positions on the ring .

Synthesis Analysis

The synthesis of ethyl pyrrole-2-carboxylate derivatives involves various strategies, including the reaction of 2H-azirines with enamines , triethylphosphite mediated reductive cyclization under microwave irradiation , and condensation reactions with different hydrazides . These methods have been shown to yield the desired products in good to high yields and have been characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental techniques and quantum chemical calculations. Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to analyze the strength and nature of various types of intra- and intermolecular interactions, such as hydrogen bonding . These studies have provided insights into the stability and reactivity of the molecules.

Chemical Reactions Analysis

Ethyl pyrrole-2-carboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo spiro heterocyclization reactions with acetonitriles and 4-hydroxycoumarin to produce spiro compounds . They can also form dimers through intermolecular hydrogen bonding, as evidenced by vibrational analysis and AIM calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been evaluated through various spectroscopic and computational methods. The thermodynamic parameters calculated using DFT suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, have been calculated and compared with experimental data to confirm the structures of the synthesized compounds .

Safety And Hazards

Ethyl pyrrole-1-carboxylate is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It causes serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Pyrrole derivatives, including Ethyl pyrrole-1-carboxylate, have been the focus of many research studies due to their diverse biological activities and potential applications in pharmaceuticals. Future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and biological activities of pyrrole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHANFZMYRFWIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282629
Record name ethyl pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrole-1-carboxylate

CAS RN

4277-64-9
Record name NSC26963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound ◯3 (10.43 g, 20 mmol.) in dichloromethane (100 ml) at 0° C. was added DBN (1,5-diazabicyclo[4,3,0]non-5-ene) (4.96 g, 40 mmol.) followed by a solution of ethyl chloroformate (3.42 g, 32 mmol.) in dichloromethane (20 ml). After completion of the transformation to the N-carboethoxy derivative 4 (approximately 1 hour), an additional equivalent of DBN (2.48 g, 20 mmol.) was added and the reaction mixture was stirred at 25° C. for 20 hours and evaporated to dryness. Chromatographic purification of the residue on silica gel (chloroform/ethyl acetate; 9/1) afforded the N-carboethoxy pyrrole ◯5 (α, β-anomeric mixture) as a white foam (10 g, 84% from ◯3 ). The structure was confirmed by CHN elemental analysis and NMR spectroscopy.
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
N-carboethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MKA Khan, KJ Morgan - Tetrahedron, 1965 - Elsevier
… The alkaline hydrolysis of methyl pyrrole-2- and -3-carboxylates and of ethyl pyrrole-1-carboxylate using sodium hydroxide in aqueous acetone was studied under second order …
Number of citations: 26 www.sciencedirect.com
RM Acheson, JM Vernon - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
Degradative evidence supporting structure (11) has been obtained. Saponification followed by acidification precipitated a potassium salt of a carboxylic acid, which gave a dimethyl …
Number of citations: 37 pubs.rsc.org
G Roman - Mini-Reviews in Organic Chemistry, 2006 - ingentaconnect.com
… the deactivating effect of the ester function, but even the presence a single ester group (for example, in ethyl pyrrole1-carboxylate) renders pyrrole aminomethylation unachievable [33]. …
Number of citations: 13 www.ingentaconnect.com
TP Toube - … of Heterocyclic Compounds: Pyrroles, Part 2: The …, 1992 - Wiley Online Library
In Part 1.'various methods for the synthesis of acylpyrroles were examined. The main preparative routes to these compounds are total synthesis'" or acylation of pyrroles. tb The …
Number of citations: 5 onlinelibrary.wiley.com
P Kancharla, JX Kelly, KA Reynolds - Journal of medicinal …, 2015 - ACS Publications
Synthesis and antimalarial activity of 94 novel bipyrrole tambjamines (TAs) and a library of B-ring functionalized tripyrrole prodiginines (PGs) against a panel of Plasmodium falciparum …
Number of citations: 53 pubs.acs.org
DE Barr - 1965 - search.proquest.com
A study of these nitrogen analogs of barrelenc might Indicate whether there is any Interaction between the electron pair on the nitrogen atom and the-fj--e le ctr on clouds at the Co-Cj …
Number of citations: 2 search.proquest.com
P Hodge - 1963 - search.proquest.com
… example with nitrosoacetanilide ethyl pyrrole-1carboxylate is phenylated in the 2-position. Thus,the reaction intermediate leading to substitution at the 5position has three important …
Number of citations: 0 search.proquest.com
AP Krapcho, JA Vivelo - Journal of the Chemical Society, Chemical …, 1985 - pubs.rsc.org
… Although treatment of ethyl pyrrole-1-carboxylate with dimethyl acetylenedicarboxylate led to a high yield of (S),4 in our hands the conversion of the NC0,Et group into the NMe group …
Number of citations: 2 pubs.rsc.org
COM Home - Chemistry of Carbon Compounds: A …, 1964 - Elsevier Publishing Company
Number of citations: 0

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